molecular formula C21H28N4OS B2876223 N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251671-17-6

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2876223
CAS No.: 1251671-17-6
M. Wt: 384.54
InChI Key: OQDFWWVNXKAXTQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a phenyl ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and conditions used in these reactions include:

    Reagents: Dimethylphenylamine, piperidine derivatives, pyrimidine derivatives, thioacetic acid.

    Conditions: Solvent (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), temperature control (e.g., reflux, room temperature).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thioacetamide to sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution on the phenyl ring or piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the phenyl or piperidine rings.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(pyrimidin-4-yl)acetamide: Lacks the piperidine ring.

    N-(2,6-dimethylphenyl)-2-((6-(methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide: Has a different substitution on the piperidine ring.

Uniqueness

N-(2,6-dimethylphenyl)-2-((6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide is unique due to its specific combination of functional groups and rings, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-14-8-15(2)11-25(10-14)18-9-20(23-13-22-18)27-12-19(26)24-21-16(3)6-5-7-17(21)4/h5-7,9,13-15H,8,10-12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDFWWVNXKAXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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